Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.
Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of 3-nitrofluoranthene, a mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants such as diesel exhaust. This technical guide provides a detailed overview of the known physical and chemical properties, metabolic pathways, and analytical methodologies related to 3-Nitrofluoranthene-8-sulfate. Due to its nature as a metabolite, specific experimental data for the pure substance are limited; therefore, this guide also includes inferred properties and plausible experimental protocols based on related compounds and established chemical principles.
Introduction
3-Nitrofluoranthene is an environmental contaminant formed by the nitration of fluoranthene.[1] Its metabolism in biological systems is a critical area of study due to the potent carcinogenicity of the parent compound. The addition of a sulfate group to form 3-Nitrofluoranthene-8-sulfate is a key step in the detoxification pathway, increasing the water solubility of the xenobiotic to facilitate its excretion.[2] Understanding the properties and formation of this metabolite is essential for toxicological studies and for developing biomarkers of exposure to nitro-PAHs.
Physical and Chemical Properties
Properties of 3-Nitrofluoranthene (Parent Compound)
For context, the physical and chemical properties of 3-Nitrofluoranthene are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 892-21-7 | [1][3] |
| Molecular Formula | C₁₆H₉NO₂ | [3] |
| Molecular Weight | 247.25 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline solid | [5] |
| Melting Point | 157-159 °C | [1][3] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and dichloromethane. | [5] |
| UV-Vis Absorption | Exhibits a bathochromic shift compared to fluoranthene, indicating a degree of planarity of the nitro group with the aromatic system. | [6] |
Inferred Properties of 3-Nitrofluoranthene-8-sulfate
The addition of a sulfate group is expected to significantly alter the physicochemical properties of the parent molecule.
| Property | Inferred Characteristic | Rationale |
| CAS Number | 156497-83-5 | [2] |
| Molecular Formula | C₁₆H₉NO₆S | [2] |
| Molecular Weight | 343.3 g/mol | [2] |
| Appearance | Likely a solid at room temperature. | Consistent with similar sulfated organic compounds. |
| Melting Point | Higher than the parent compound and likely decomposes at high temperatures. | The ionic nature of the sulfate group increases intermolecular forces. |
| Boiling Point | Not applicable; likely to decompose before boiling. | Ionic compounds have very low vapor pressure. |
| Solubility | Significantly more soluble in water and polar protic solvents compared to 3-Nitrofluoranthene. | The highly polar sulfate group dramatically increases hydrophilicity. |
Experimental Protocols
Plausible Chemical Synthesis of 3-Nitrofluoranthene-8-sulfate
While a specific, detailed protocol for the chemical synthesis of 3-Nitrofluoranthene-8-sulfate is not published, a plausible route involves the sulfation of its precursor, 3-nitrofluoranthen-8-ol. This can be achieved using a sulfur trioxide-amine complex, a common method for the sulfation of phenols.[7]
Step 1: Synthesis of 3-nitrofluoranthen-8-ol (Precursor)
The precursor, 3-nitrofluoranthen-8-ol, is a known metabolite of 3-nitrofluoranthene. For laboratory synthesis, a multi-step process starting from fluoranthene would be required, involving nitration followed by selective hydroxylation. However, for the purpose of this protocol, we will assume the availability of 3-nitrofluoranthen-8-ol.
Step 2: Sulfation of 3-nitrofluoranthen-8-ol
This protocol is adapted from general procedures for the sulfation of phenolic compounds.
Materials:
-
3-nitrofluoranthen-8-ol
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Diatomaceous earth
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrofluoranthen-8-ol (1 equivalent) in anhydrous pyridine or DMF.
-
Cool the solution to 0 °C in an ice bath.
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Add sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purification of the highly polar 3-Nitrofluoranthene-8-sulfate can be challenging. Standard silica gel chromatography may not be effective. The following methods are suggested:
-
Reverse-phase chromatography (C18): This is the most likely effective method. A gradient of water (with a small amount of a modifier like formic acid or ammonium acetate) and methanol or acetonitrile would be used as the eluent.
-
Ion-exchange chromatography: A weakly basic anion exchange resin could be used, eluting with a gradient of a volatile salt solution (e.g., ammonium bicarbonate).[8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water (e.g., with 0.1% formic acid) and increasing the proportion of an organic solvent like methanol or acetonitrile.
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254 nm or 280 nm, with potential for longer wavelength absorbance due to the extended conjugation).[6]
Mass Spectrometry (MS):
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Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the sulfated compound, which will readily form a [M-H]⁻ ion.
-
Expected m/z: The expected mass-to-charge ratio for the [M-H]⁻ ion of C₁₆H₉NO₆S is approximately 342.01.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR would be used to confirm the structure. The addition of the sulfate group at the 8-position would cause characteristic shifts in the signals of the neighboring protons and carbons compared to the parent 3-nitrofluoranthene. Specific spectral data for 3-Nitrofluoranthene-8-sulfate is not available in public databases.
Metabolic Pathway
3-Nitrofluoranthene-8-sulfate is not known to be involved in a specific signaling pathway. Instead, its formation is a key step in the detoxification (Phase II metabolism) of 3-nitrofluoranthene. This pathway is initiated by Phase I enzymes, primarily cytochrome P450s, which introduce a hydroxyl group onto the aromatic ring. This is followed by sulfation, catalyzed by sulfotransferases (SULTs).
Caption: Metabolic activation and detoxification of 3-Nitrofluoranthene.
Conclusion
3-Nitrofluoranthene-8-sulfate is a significant metabolite in the detoxification of the environmental pollutant 3-nitrofluoranthene. While detailed experimental data on the pure substance is scarce, this guide provides a comprehensive overview of its known properties, plausible synthetic and analytical methods, and its role in metabolic pathways. Further research into the synthesis and biological activity of this and other nitro-PAH metabolites is crucial for a complete understanding of their toxicological implications.
References
- 1. 3-Nitrofluoranthene technical grade, 90 892-21-7 [sigmaaldrich.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Buy 3-Nitrofluoranthene | 892-21-7 [smolecule.com]
- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
